molecular formula C12H11F2NO B2888044 1-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)prop-2-en-1-one CAS No. 2196072-81-6

1-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2888044
CAS No.: 2196072-81-6
M. Wt: 223.223
InChI Key: SGPFWGTWUTXBQT-UHFFFAOYSA-N
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Description

The compound “1-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)prop-2-en-1-one” is a derivative of the isoquinoline scaffold . Isoquinoline derivatives have been found to possess various biological activities and are of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of isoquinoline derivatives, including “this compound”, can be achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the isoquinoline scaffold with additional functional groups . The exact structure would depend on the specific substituents present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The compound can undergo various modifications via reactions such as the Grignard reaction and aldol reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the compound 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid, which is a related compound, has a molecular weight of 255.18 and is a powder at room temperature .

Safety and Hazards

The safety and hazards associated with “1-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)prop-2-en-1-one” would depend on its specific properties and usage. It’s always important to refer to the relevant safety data sheets and handle chemicals in accordance with appropriate safety protocols .

Future Directions

Isoquinoline derivatives, including “1-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)prop-2-en-1-one”, have potential for further exploration due to their diverse biological activities. Future research could focus on the design and development of more potent isoquinoline derivatives for various therapeutic applications .

Properties

IUPAC Name

1-(4,4-difluoro-1,3-dihydroisoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO/c1-2-11(16)15-7-9-5-3-4-6-10(9)12(13,14)8-15/h2-6H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPFWGTWUTXBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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